molecular formula C17H16Br3N3O3 B11557255 N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Cat. No.: B11557255
M. Wt: 550.0 g/mol
InChI Key: GMJHHVFBCFBTEW-GZIVZEMBSA-N
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Description

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound with the molecular formula C17H16Br3N3O3 and a molecular weight of 550.04 g/mol . This compound is characterized by its unique structure, which includes both dimethoxyphenyl and tribromophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,4,5-tribromoaniline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the presence of bromine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of both dimethoxy and tribromophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H16Br3N3O3

Molecular Weight

550.0 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C17H16Br3N3O3/c1-25-15-4-3-10(5-16(15)26-2)8-22-23-17(24)9-21-14-7-12(19)11(18)6-13(14)20/h3-8,21H,9H2,1-2H3,(H,23,24)/b22-8+

InChI Key

GMJHHVFBCFBTEW-GZIVZEMBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br)OC

Origin of Product

United States

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